Oxiglutatione

Catalog No.
S548763
CAS No.
27025-41-8
M.F
C20H32N6O12S2
M. Wt
612.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxiglutatione

CAS Number

27025-41-8

Product Name

Oxiglutatione

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C20H32N6O12S2

Molecular Weight

612.6 g/mol

InChI

InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1

InChI Key

YPZRWBKMTBYPTK-BJDJZHNGSA-N

SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)[O-])[NH3+])C(=O)NCC(=O)O)C(C(=O)[O-])[NH3+]

Solubility

Soluble in water.

Synonyms

Disulfide, Glutathione, Glutathione Disulfide, Glutathione Disulfide, Ion(1-), Glutathione, Oxidized, GSSG, Oxidized Glutathione

Canonical SMILES

C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

Description

The exact mass of the compound Oxiglutatione is 612.15196 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Glutathione. It belongs to the ontological category of glutathione derivative in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Potential Role in Plant Abiotic Stress Response:

Limited scientific research suggests Oxiglutatione, also referred to as oxidized glutathione, might play a role in plant responses to abiotic stress. Abiotic stress refers to environmental challenges that don't involve living organisms, such as drought, salinity, or extreme temperatures. One study analyzed the effects of atrazine, a herbicide, on corn seedlings. The researchers found that Oxiglutatione levels increased in seedlings exposed to atrazine stress compared to the control group []. This suggests Oxiglutatione might be involved in the plant's defense mechanisms against environmental stressors. However, more research is needed to understand the specific function of Oxiglutatione in this context.

Oxiglutatione is chemically represented as C20H32N6O12S2 and is characterized by the presence of two cysteine residues linked by a disulfide bond. This compound plays a crucial role in cellular redox states and acts as an important antioxidant in biological systems. It exists in equilibrium with its reduced form, glutathione, which is vital for maintaining cellular health and mitigating oxidative stress .

  • Maintaining Redox Balance: The primary function of oxiglutatione lies in its role as a redox buffer. It readily accepts electrons from free radicals, getting reduced to GSH in the process. This cycle helps maintain the cellular redox state, preventing oxidative damage [].
  • Generally Safe: Oxiglutatione is generally considered safe, especially at physiological concentrations. However, high doses might disrupt the cellular redox balance, requiring further research on safety profiles [].

Current Research

  • Clinical Trials: Ongoing clinical trials are investigating the potential of oxiglutatione for treating optic disc edema and endothelial dysfunction. These studies will provide valuable insights into its therapeutic applications.
, primarily involving redox processes. One key reaction is its reduction back to glutathione by the enzyme glutathione reductase, utilizing reducing equivalents from nicotinamide adenine dinucleotide phosphate (NADPH):

NADPH+GSSG+H2O2GSH+NADP++OH\text{NADPH}+\text{GSSG}+\text{H}_2\text{O}\rightarrow 2\text{GSH}+\text{NADP}^++\text{OH}^-

Additionally, oxiglutatione can react with reactive oxygen species (ROS) and free radicals, contributing to detoxification processes within cells .

Oxiglutatione serves several biological functions. It acts as an antioxidant by neutralizing free radicals and ROS, thereby protecting cells from oxidative damage. The balance between reduced glutathione and oxiglutatione (GSH:GSSG ratio) is an important biomarker for oxidative stress; a higher ratio indicates lower oxidative stress levels . Furthermore, oxiglutatione is involved in cellular signaling pathways and may modulate the activity of various enzymes through redox regulation.

The synthesis of oxiglutatione occurs naturally in the body through the oxidation of reduced glutathione. This process can be catalyzed by various enzymes such as glutathione peroxidases during the detoxification of peroxides:

2GSH+ROOHGSSG+ROH+H2O2\text{GSH}+\text{ROOH}\rightarrow \text{GSSG}+\text{ROH}+\text{H}_2\text{O}

In laboratory settings, oxiglutatione can be synthesized through chemical oxidation of glutathione using oxidizing agents like hydrogen peroxide or through enzymatic methods involving specific oxidases .

Oxiglutatione has numerous applications in medicine and research:

  • Antioxidant Therapy: It is used to combat oxidative stress-related diseases.
  • Pharmaceuticals: Oxiglutatione is included in formulations for detoxification and skin lightening.
  • Research: It serves as a model compound in studies related to redox biology and cellular signaling.

Studies have shown that oxiglutatione interacts with various biological molecules. It can form mixed disulfides with proteins (protein S-glutathionylation), influencing protein function and stability. Additionally, it plays a role in modulating the activity of ion channels and receptors in neurons, affecting neurotransmission .

Several compounds share similarities with oxiglutatione due to their roles in redox biology or antioxidant activity. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
GlutathioneC10H17N3O6SReduced form; primary intracellular antioxidant
CysteineC3H7NO2SPrecursor to glutathione; involved in protein synthesis
N-acetylcysteineC5H9NO3SA derivative of cysteine; used as a mucolytic agent

Uniqueness of Oxiglutatione: Unlike its reduced counterpart (glutathione), oxiglutatione serves as an indicator of oxidative stress levels within cells. Its ability to participate in redox reactions makes it essential for maintaining cellular homeostasis under stress conditions .

Oxiglutatione, systematically known as glutathione disulfide, represents the oxidized form of glutathione that emerges through well-characterized biosynthetic and metabolic pathways [1] [2]. This compound, with the molecular formula C₂₀H₃₂N₆O₁₂S₂ and molecular weight of 612.631 Da, functions as a critical intermediate in cellular redox homeostasis [1] [3]. The formation of oxiglutatione occurs through multiple interconnected pathways that involve both the initial synthesis of reduced glutathione and its subsequent oxidative conversion.

Glutathione Synthesis: γ-Glutamylcysteine Ligase and Glutathione Synthetase

The biosynthesis of glutathione, which serves as the precursor to oxiglutatione, proceeds through a highly regulated two-step adenosine triphosphate-dependent enzymatic process that occurs exclusively in the cytosol of all mammalian cells [4] [5] [6]. This pathway represents the sole route for de novo glutathione synthesis and constitutes the foundation for subsequent oxiglutatione formation.

Table 1: Glutathione Synthesis Enzymes and Their Properties

EnzymeEC NumberMolecular Weight (kDa)StructureCofactorsRate-Limiting Step
Glutamate-Cysteine Ligase (Catalytic Subunit)EC 6.3.2.273HomodimerATP, Mg²⁺Yes
Glutamate-Cysteine Ligase (Modifier Subunit)EC 6.3.2.231Regulatory subunitNoneNo (enhances activity)
Glutathione SynthetaseEC 6.3.2.352 (per monomer)HomodimerATP, Mg²⁺No

The first and rate-limiting step of glutathione biosynthesis involves glutamate-cysteine ligase, previously known as γ-glutamylcysteine synthetase, which catalyzes the adenosine triphosphate-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine [4] [7] [8]. This enzyme exists as a heterodimer comprising a catalytic subunit of approximately 73 kilodaltons and a modifier subunit of 31 kilodaltons [8]. The catalytic subunit alone possesses enzymatic activity, but association with the modifier subunit enhances enzyme activity by lowering the Michaelis constant for glutamate and adenosine triphosphate while increasing the inhibition constant for glutathione feedback inhibition [8].

The unique γ-peptide linkage formed during this reaction occurs between the amino moiety of cysteine and the terminal carboxylic acid of the glutamate side chain, creating a bond that resists cleavage by conventional cellular peptidases [7]. This structural feature contributes significantly to the stability and biological function of both glutathione and subsequently formed oxiglutatione.

The second enzymatic step involves glutathione synthetase, a homodimeric enzyme that catalyzes the adenosine triphosphate-dependent addition of glycine to the carboxyl terminus of γ-glutamylcysteine, completing the synthesis of glutathione [9] [10]. This enzyme belongs to the adenosine triphosphate-grasp superfamily and utilizes an acylphosphate intermediate mechanism [10]. The substrate-binding domain exhibits a three-layer alpha/beta/alpha structure, and the enzyme demonstrates remarkable specificity for the cysteine-modified analogs of γ-glutamylcysteine while accepting various glutamyl-modified analogs [9].

Glutathione synthetase operates through a two-step transfer mechanism wherein the γ-phosphate group of adenosine triphosphate first transfers to the carboxyl group of γ-glutamylcysteine, forming an acylphosphate intermediate [10]. Subsequently, the acyl group transfers from this intermediate to the amino group of glycine, forming a tetrahedral carbon intermediate that dissociates to yield glutathione, releasing inorganic phosphate and adenosine diphosphate [10].

Oxidative Conversion of Glutathione to Glutathione Disulfide: Enzymatic and Non-Enzymatic Mechanisms

The conversion of reduced glutathione to oxiglutatione occurs through multiple enzymatic and non-enzymatic mechanisms that collectively maintain cellular redox balance [11] [12] [13]. These pathways represent critical components of the cellular antioxidant defense system and determine the ratio of reduced to oxidized glutathione species.

Table 2: Glutathione Oxidation Mechanisms

Mechanism TypePrimary SubstrateStoichiometryRate Constant (M⁻¹s⁻¹)Selenium Requirement
Enzymatic (Glutathione Peroxidase)H₂O₂, Organic peroxides2 GSH + H₂O₂ → GSSG + 2 H₂O10⁷-10⁸Yes
Enzymatic (Peroxiredoxin 6)H₂O₂2 GSH + H₂O₂ → GSSG + 2 H₂O10⁶-10⁷No
Non-enzymatic (Direct radical scavenging)Hydroxyl radicals, SuperoxideGSH + ·OH → GS· + H₂O7.68 × 10⁹No
Non-enzymatic (Metal-catalyzed oxidation)Cu²⁺, Fe²⁺ ions2 GSH + ½ O₂ → GSSG + H₂O0.2-3.0 × 10⁻⁹No
Non-enzymatic (Hydrogen peroxide oxidation)H₂O₂2 GSH + 2 H₂O₂ → GSSG2-15No

Enzymatic Mechanisms

Glutathione peroxidases represent the primary enzymatic pathway for glutathione oxidation, comprising a family of selenium-dependent enzymes that catalyze the reduction of hydrogen peroxide and organic peroxides using glutathione as the electron donor [13] [14]. Eight different isoforms of glutathione peroxidase have been identified in humans, with glutathione peroxidase 1 being the most abundant cytoplasmic form and glutathione peroxidase 4 showing high specificity for lipid hydroperoxides [13].

The catalytic mechanism of glutathione peroxidases involves the oxidation of a selenocysteine residue by hydrogen peroxide to form a selenenic acid derivative [13]. This intermediate subsequently reacts with glutathione in a two-step process that first forms a glutathione-selenium adduct and water, followed by reaction with a second glutathione molecule to produce glutathione disulfide and regenerate the selenol group [13]. The overall reaction follows the stoichiometry: 2 GSH + H₂O₂ → GSSG + 2 H₂O.

Peroxiredoxin 6 provides an alternative enzymatic pathway for glutathione oxidation that operates independently of selenium [11] [12]. This enzyme catalyzes the reduction of hydrogen peroxide using glutathione as the reductant, contributing significantly to cellular peroxide detoxification [12].

Non-Enzymatic Mechanisms

Non-enzymatic glutathione oxidation occurs through several distinct pathways that contribute substantially to overall cellular glutathione disulfide formation [15] [16] [17]. Direct radical scavenging represents the most rapid non-enzymatic mechanism, with glutathione reacting with hydroxyl radicals at near diffusion-limited rates of 7.68 × 10⁹ M⁻¹s⁻¹ [16]. This reaction proceeds exclusively through hydrogen transfer from the sulfur atom, forming sulfur-centered radicals that subsequently dimerize to produce glutathione disulfide [16].

Metal-catalyzed oxidation constitutes another significant non-enzymatic pathway, particularly in the presence of copper and iron ions at concentrations similar to those found in blood plasma [15]. The oxidation rate depends on metal ion concentration, with copper chloride at 100 μM inducing glutathione oxidation at rates of 21 nmol/min/mL at pH 7.4 and 37°C [15]. The presence of disulfides such as cystinylbisglycine enhances this oxidation by factors of two to three [15].

Direct oxidation by hydrogen peroxide represents a slower but physiologically relevant non-enzymatic mechanism [17] [18]. Kinetic studies reveal that this reaction follows complex mechanisms involving intermediate peroxide-glutathione complexes, with overall stoichiometry differing from simple 1:1 reactions [17]. Under physiological conditions, the reaction proceeds with rate constants of 2-15 M⁻¹s⁻¹, contributing to basal glutathione disulfide formation [17].

Tissue-Specific Synthesis and Compartmentalization in Cellular Organelles

Glutathione synthesis and subsequent oxiglutatione formation exhibit remarkable tissue-specific patterns and precise subcellular compartmentalization that reflect specialized physiological functions [5] [6] [19] [20]. The liver emerges as the central organ for glutathione homeostasis, maintaining the highest tissue concentrations and serving as the primary source of plasma glutathione [19] [21].

Table 3: Tissue-Specific Glutathione Distribution

Tissue/OrganGSH Concentration (mM)Synthesis CapabilityTurnover Rateγ-Glutamyl Transpeptidase Activity
Liver5-10HighRapidLow
Kidney2-5HighVery rapidVery high
Brain1-3ModerateSlowModerate
Lung1-2ModerateModerateModerate
Skeletal Muscle1-2LowModerateLow
Pancreas2-4ModerateRapidHigh
Plasma0.01-0.02None (receives from tissues)Very rapidN/A

The liver demonstrates exceptional glutathione synthetic capacity, with concentrations ranging from 5 to 10 mM, making it the primary determinant of systemic glutathione homeostasis [19] [21]. Hepatic glutathione synthesis supports not only local metabolic demands but also provides glutathione for export to other tissues through sinusoidal efflux mechanisms [21]. Studies utilizing glutamate-cysteine ligase deletion models demonstrate that hepatic glutathione synthesis is essential for lipid metabolism and systemic redox balance [19].

The kidney exhibits unique characteristics in glutathione metabolism, combining high synthetic capacity with exceptionally high γ-glutamyl transpeptidase activity [22] [21]. This combination enables the kidney to function as both a major site of glutathione utilization and a key organ in the γ-glutamyl cycle, facilitating amino acid transport and glutathione recycling [22]. Renal glutathione turnover proceeds at very rapid rates, with the organ serving as a primary site for plasma glutathione clearance [22].

Table 4: Subcellular Glutathione Compartmentalization

Cellular CompartmentGSH Concentration (mM)Percentage of Total Cellular GSHTransport MechanismPrimary Function
Cytosol1-1580-85Synthesis siteSynthesis and general protection
Mitochondria5-1010-15Dicarboxylate carrier, Oxoglutarate carrierRespiratory chain protection
Nucleus3-45 (3-fold higher than cytosol)5-10Nuclear pores (ATP-dependent)DNA protection
Endoplasmic Reticulum1-52-5UnknownProtein folding protection
Peroxisomes1-51-3UnknownH₂O₂ detoxification
Chloroplasts (plants)1-55-15Synthesis sitePhotosynthesis protection
Vacuoles (plants)0.1-11-5TransportersStorage and degradation

Subcellular compartmentalization of glutathione reveals sophisticated distribution patterns that optimize antioxidant protection in specific organelles [20] [23] [24]. The cytosol contains the majority of cellular glutathione (80-85%) and serves as the exclusive site of synthesis, maintaining concentrations between 1 and 15 mM [20]. Mitochondria represent the second major glutathione pool, containing 10-15% of total cellular glutathione at concentrations of 5-10 mM [20] [24].

Mitochondrial glutathione transport occurs through specialized mechanisms involving the dicarboxylate carrier and oxoglutarate carrier systems in the inner mitochondrial membrane [20] [24]. High-affinity transport components operate at low glutathione concentrations (Km ≈ 60 μM), while lower-affinity systems (Km ≈ 5.4 mM) function at higher concentrations [24]. Both transport systems require adenosine triphosphate and demonstrate sensitivity to uncouplers and specific inhibitors [24].

Nuclear glutathione compartmentalization represents a particularly significant finding, with concentrations reaching three-fold higher levels than cytosolic concentrations [23]. This nuclear accumulation requires adenosine triphosphate-dependent transport mechanisms and provides enhanced protection for deoxyribonucleic acid and nuclear proteins against oxidative damage [23]. The nuclear glutathione pool demonstrates greater resistance to depletion compared to cytoplasmic pools, supporting its specialized protective function [23].

In plant systems, glutathione compartmentalization extends to chloroplasts and vacuoles, reflecting the unique metabolic demands of photosynthetic organisms [25]. Chloroplastic glutathione plays critical roles in protecting photosystem components from reactive oxygen species generated during photosynthesis, while vacuolar glutathione serves storage and degradation functions [25].

The γ-Glutamyl Cycle and Interorgan Transport Mechanisms

The γ-glutamyl cycle represents a sophisticated metabolic pathway that facilitates amino acid transport and glutathione recycling between organs and across cellular membranes [26] [27] [22]. This cycle, first described by Orlowski and Meister, constitutes a fundamental mechanism for maintaining systemic glutathione homeostasis and enabling efficient utilization of glutathione-derived amino acids [26] [27].

Table 5: γ-Glutamyl Cycle Components

Enzyme/ComponentEC NumberCellular LocationFunction in CycleTissue Distribution
γ-Glutamyl TranspeptidaseEC 2.3.2.2Cell surface, apoplastGSH breakdown, amino acid transport initiationKidney, liver, intestine
DipeptidaseVariousCell surface, cytosolCysteinylglycine cleavageUbiquitous
Glutamate-Cysteine LigaseEC 6.3.2.2Cytosolγ-Glutamylcysteine synthesisUbiquitous
Glutathione SynthetaseEC 6.3.2.3CytosolGSH synthesis completionUbiquitous
γ-GlutamylcyclotransferaseEC 2.3.2.4CytosolAlternative degradation pathwayUbiquitous
5-OxoprolinaseEC 3.5.2.9CytosolAlternative degradation pathwayUbiquitous

γ-Glutamyl transpeptidase serves as the initiating enzyme of the cycle, catalyzing the transfer of γ-glutamyl groups from glutathione to amino acids or the hydrolysis of glutathione to glutamate and cysteinylglycine [28] [29] [22]. This membrane-bound enzyme exhibits highest activity in kidney, where it facilitates both glutathione degradation and amino acid transport across cellular membranes [22]. The enzyme accepts both reduced glutathione and glutathione disulfide as substrates, though reduced glutathione demonstrates higher activity in transpeptidation reactions [22].

The cycle proceeds through sequential enzymatic steps that ultimately regenerate glutathione from its constituent amino acids [26] [22]. Following γ-glutamyl transpeptidase action, dipeptidases cleave cysteinylglycine to release free cysteine and glycine [11] [22]. These amino acids, along with γ-glutamyl compounds formed by transpeptidation, enter cells through specific transport systems [22]. Intracellular glutamate-cysteine ligase and glutathione synthetase then regenerate glutathione, completing the cycle [26] [22].

Interorgan glutathione transport mechanisms facilitate systemic redox homeostasis through coordinated efflux and uptake processes [30] [22] [31]. The liver functions as the primary source of plasma glutathione through sinusoidal efflux mechanisms mediated by members of the adenosine triphosphate-binding cassette transporter family [31] [21]. Multiple transporters contribute to glutathione efflux, including multidrug resistance-associated proteins 1 through 5, cystic fibrosis transmembrane conductance regulator, and the recently identified ABCG2 transporter [30] [31].

ABCG2 represents a novel glutathione transporter that demonstrates competitive inhibition by methotrexate and dose-dependent stimulation by compounds such as 2',5'-dihydroxychalcone [31]. Studies in yeast expression systems reveal that ABCG2-expressing cells exhibit 2.5-fold higher extracellular glutathione concentrations compared to control cells, with transport activity abolished by specific ABCG2 substrates [31].

The kidney serves as the primary site for plasma glutathione clearance, utilizing high γ-glutamyl transpeptidase activity to process circulating glutathione and glutathione disulfide [22] [21]. This process enables efficient recovery of glutathione-derived amino acids for local synthesis or redistribution to other tissues [22]. Studies utilizing selective inhibitors of γ-glutamyl transpeptidase demonstrate that extrarenal transpeptidase activity accounts for approximately one-third of total plasma glutathione utilization [22].

Alternative pathways within the γ-glutamyl cycle involve γ-glutamylcyclotransferase and 5-oxoprolinase, which operate primarily in cytosolic compartments [29]. These enzymes facilitate glutathione degradation through formation of 5-oxoproline intermediates, providing an additional mechanism for glutathione turnover that operates independently of extracellular transpeptidase activity [29]. In plant systems, this alternative pathway dominates over transpeptidase-mediated degradation in many tissues [29].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-9.1

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

10

Exact Mass

612.15196282 g/mol

Monoisotopic Mass

612.15196282 g/mol

Heavy Atom Count

40

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULW86O013H

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Oxiglutatione is the oxidized disulfide form of glutathione (GSH) with potential protective activity. Glutathione disulfide (GSSG) is reduced by glutathione reductase to GSH. GSSG and GSH together play important roles in numerous redox reactions, such as those involved in the detoxification of harmful substances and free radicals, and in reactions preventing oxidative damage in erythrocytes. Upon ocular administration in irrigation solution, glutathione disulfide may exert a beneficial effect on the intracellular redox state of glutathione, thereby protecting the integrity and barrier function of the corneal endothelial cells.

Pictograms

Irritant

Irritant

Other CAS

27025-41-8

Wikipedia

Glutathione_disulfide

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gumireddy K, Li A, Cao L, Yan J, Liu L, Xu X, Pazoles C, Huang Q. NOV-002, A Glutathione Disulfide Mimetic, Suppresses Tumor Cell Invasion and Metastasis. J Carcinog Mutagen. 2013 Apr 30;2013. pii: S7-002. PubMed PMID: 24377058; PubMed Central PMCID: PMC3872994.
2: Grek CL, Townsend DM, Uys JD, Manevich Y, Coker WJ 3rd, Pazoles CJ, Tew KD. S-glutathionylated serine proteinase inhibitors as plasma biomarkers in assessing response to redox-modulating drugs. Cancer Res. 2012 May 1;72(9):2383-93. doi: 10.1158/0008-5472.CAN-11-4088. Epub 2012 Mar 8. PubMed PMID: 22406622.
3: Diaz-Montero CM, Wang Y, Shao L, Feng W, Zidan AA, Pazoles CJ, Montero AJ, Zhou D. The glutathione disulfide mimetic NOV-002 inhibits cyclophosphamide-induced hematopoietic and immune suppression by reducing oxidative stress. Free Radic Biol Med. 2012 May 1;52(9):1560-8. doi: 10.1016/j.freeradbiomed.2012.02.007. Epub 2012 Feb 15. PubMed PMID: 22343421; PubMed Central PMCID: PMC3341494.
4: Montero AJ, Diaz-Montero CM, Deutsch YE, Hurley J, Koniaris LG, Rumboldt T, Yasir S, Jorda M, Garret-Mayer E, Avisar E, Slingerland J, Silva O, Welsh C, Schuhwerk K, Seo P, Pegram MD, Glück S. Phase 2 study of neoadjuvant treatment with NOV-002 in combination with doxorubicin and cyclophosphamide followed by docetaxel in patients with HER-2 negative clinical stage II-IIIc breast cancer. Breast Cancer Res Treat. 2012 Feb;132(1):215-23. doi: 10.1007/s10549-011-1889-0. Epub 2011 Dec 3. PubMed PMID: 22138748; PubMed Central PMCID: PMC3697917.
5: Montero AJ, Jassem J. Cellular redox pathways as a therapeutic target in the treatment of cancer. Drugs. 2011 Jul 30;71(11):1385-96. doi: 10.2165/11592590-000000000-00000. Review. PubMed PMID: 21812504.
6: Sönmez MF, Savranlar Y. Letter to the editor regarding the article by Jenderny et al. Biomed Pharmacother. 2011 Aug;65(5):385. doi: 10.1016/j.biopha.2011.04.002. Epub 2011 Jun 28. PubMed PMID: 21782378.
7: Uys JD, Manevich Y, Devane LC, He L, Garret TE, Pazoles CJ, Tew KD, Townsend DM. Preclinical pharmacokinetic analysis of NOV-002, a glutathione disulfide mimetic. Biomed Pharmacother. 2010 Sep;64(7):493-8. doi: 10.1016/j.biopha.2010.01.003. Epub 2010 Feb 24. PubMed PMID: 20359856; PubMed Central PMCID: PMC2921589.
8: Jenderny S, Lin H, Garrett T, Tew KD, Townsend DM. Protective effects of a glutathione disulfide mimetic (NOV-002) against cisplatin induced kidney toxicity. Biomed Pharmacother. 2010 Jan;64(1):73-6. doi: 10.1016/j.biopha.2009.09.009. Epub 2009 Oct 17. PubMed PMID: 19896793; PubMed Central PMCID: PMC3388846.
9: Townsend DM, Tew KD. Pharmacology of a mimetic of glutathione disulfide, NOV-002. Biomed Pharmacother. 2009 Feb;63(2):75-8. doi: 10.1016/j.biopha.2008.08.019. Epub 2008 Sep 17. PubMed PMID: 18851905; PubMed Central PMCID: PMC2657662.
10: Townsend DM, Pazoles CJ, Tew KD. NOV-002, a mimetic of glutathione disulfide. Expert Opin Investig Drugs. 2008 Jul;17(7):1075-83. doi: 10.1517/13543784.17.7.1075 . PubMed PMID: 18549343.
11: Townsend DM, He L, Hutchens S, Garrett TE, Pazoles CJ, Tew KD. NOV-002, a glutathione disulfide mimetic, as a modulator of cellular redox balance. Cancer Res. 2008 Apr 15;68(8):2870-7. doi: 10.1158/0008-5472.CAN-07-5957. PubMed PMID: 18413755; PubMed Central PMCID: PMC3397193.
12: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.

Explore Compound Types